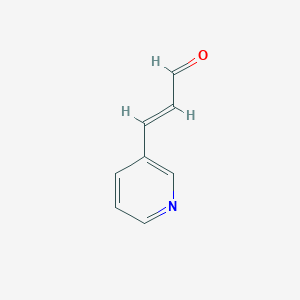

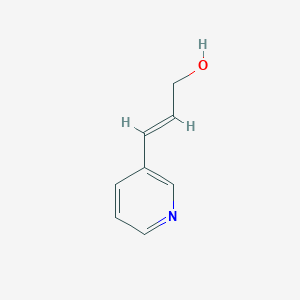

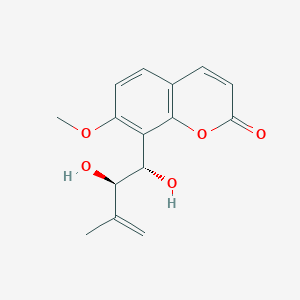

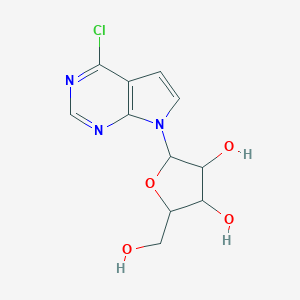

6-Chloro-7-deazapurine-beta-D-riboside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 6-Chloro-7-deazapurine-beta-D-riboside involves complex organic reactions, highlighting the Silyl-Hilbert-Johnson reaction and nucleobase-anion glycosylation. Seela and Peng (2006) detailed the glycosylation of 7-halogenated 6-chloro-2-pivaloylamino-7-deazapurines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, yielding beta-D-nucleosides with significant yields. This synthesis pathway is crucial for producing 7-functionalized 7-deazapurine ribonucleosides related to key biological molecules like guanosine and xanthosine (Seela, F., & Peng, X., 2006).

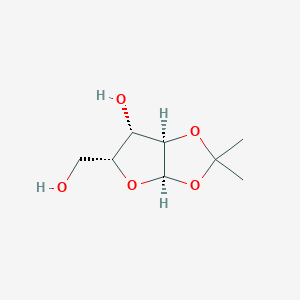

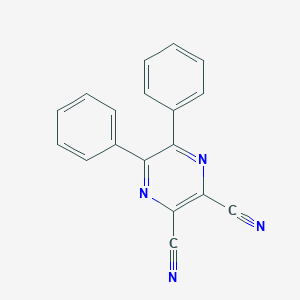

Molecular Structure Analysis

The unique molecular structure of this compound, characterized by the presence of a 7-deazapurine ring, plays a pivotal role in its chemical behavior and interaction with biological systems. The conformational analysis of selected nucleosides, based on proton coupling constants and computational methods, revealed a preferred S conformation in solution, which is significant for understanding its biological interactions and stability (Seela, F., & Peng, X., 2006).

Chemical Reactions and Properties

The chemical reactivity of this compound involves its participation in various organic reactions, including palladium-catalyzed cross-coupling reactions. The compound’s halogenated functional group (chloro) at position 6 on the 7-deazapurine ring makes it a versatile intermediate for further chemical modifications, leading to the synthesis of nucleosides with reactive substituents in the pyrimidine moiety. These modifications significantly affect its chemical properties and potential biological activity (Seela, F., & Peng, X., 2006).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its application in research and potential therapeutic use. Although specific details on these physical properties are not extensively discussed in the literature, they can be inferred from the compound’s molecular structure and functional groups, which suggest moderate solubility in polar solvents and stability under standard conditions.

Chemical Properties Analysis

The chemical properties of this compound are defined by its reactivity towards nucleophilic substitution and potential for further functionalization. This reactivity is essential for the synthesis of derivatives with varied biological activities. The presence of a chloro group at the 6 position on the 7-deazapurine ring is particularly noteworthy, as it allows for selective modifications that can tailor the molecule's interaction with biological targets, enhancing its utility in medicinal chemistry (Seela, F., & Peng, X., 2006).

Scientific Research Applications

Synthesis and Derivatives

6-Chloro-7-deazapurine-beta-D-riboside and its derivatives are extensively studied in the field of organic chemistry for the synthesis of novel compounds. Seela and Peng (2006) explored the glycosylation of 7-deazapurines, leading to the creation of various 7-functionalized 7-deazapurine ribonucleosides. These compounds, related to guanosine, 2-aminoadenosine, and xanthosine, have shown potential in nucleoside modification and drug design (Seela & Peng, 2006). Additionally, Nauš et al. (2010) synthesized a series of 6-(het)aryl-7-deazapurine ribonucleosides, displaying significant cytostatic effects, indicating their potential as cytostatic agents (Nauš et al., 2010).

Cytostatic Activities

The cytostatic properties of these compounds are particularly noteworthy. Nauš et al. (2010) reported that certain 7-H or 7-F derivatives showed substantial cytostatic activity in various cancer cell lines, with effectiveness comparable to or even surpassing that of known nucleoside analogues (Nauš et al., 2010). This indicates a promising avenue for the use of this compound derivatives in cancer treatment.

Chemical Properties and Fluorescence

In another study, Sabat et al. (2016) synthesized 4-(het)aryl-pyrrolo[2,3-d]pyrimidines (6-(het)aryl-7-deazapurine bases) and discovered that these compounds exhibit bright fluorescence, a property that could be potentially useful in biochemical imaging or molecular tracking (Sabat et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 6-Chloro-7-deazapurine-beta-D-riboside is fungi . This compound is a nucleoside derivative that exhibits antifungal activity .

Biochemical Pathways

Given its antifungal activity, it can be inferred that it interferes with essential biochemical pathways in fungi, leading to their inhibition or death .

Result of Action

The result of the action of this compound is the inhibition or killing of fungi, as evidenced by its antifungal activity

properties

IUPAC Name |

(2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7-,8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDDOTZWMOKUCD-KCGFPETGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.